molecular formula C8H14Cl2N2O2S B2611256 Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride CAS No. 2126162-24-9

Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride

Cat. No.: B2611256
CAS No.: 2126162-24-9
M. Wt: 273.17
InChI Key: CNHSTTPSBBIHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride (CAS 2126162-24-9) is a chemical compound featuring a thiazole core, a privileged scaffold in medicinal chemistry . The thiazole ring, containing both nitrogen and sulfur atoms, is a versatile moiety found in a wide range of bioactive molecules and approved drugs . Derivatives of thiazole are known to exhibit a diverse spectrum of pharmacological activities, serving as key intermediates in the synthesis of compounds with potential antibacterial, anti-cancer, and anti-inflammatory effects . The presence of the aminomethyl and ester functional groups on the thiazole ring makes this compound a valuable synthon for further chemical modifications and structure-activity relationship (SAR) studies in drug discovery campaigns . Researchers can utilize this building block to develop novel therapeutic agents targeting various pathological conditions. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.2ClH/c1-2-12-8(11)3-6-5-13-7(4-9)10-6;;/h5H,2-4,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHSTTPSBBIHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride typically involves the reaction of ethyl 2-(2-aminomethyl)-1,3-thiazol-4-yl acetate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions may vary depending on the desired product but often include controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds. These products have various applications in medicinal chemistry and materials science .

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride typically involves multi-step reactions that can include:

  • Formation of Thiazole Ring : The initial step often involves the synthesis of thiazole derivatives through condensation reactions.
  • Acetate Formation : The introduction of the acetate group is achieved via esterification processes.
  • Dihydrochloride Salt Formation : The final product is often converted into its dihydrochloride salt to enhance solubility and stability.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) tests have shown promising results against Gram-positive bacteria such as Bacillus subtilis and fungi like Aspergillus niger .

Anticancer Potential

The compound's structural features suggest potential anticancer activities. Thiazole derivatives have been reported to interact with key biological targets involved in cancer cell proliferation and survival. Studies indicate that modifications in the thiazole structure can lead to enhanced cytotoxicity against cancer cell lines .

Case Studies

  • Antimicrobial Studies : A study focused on synthesizing ethyl thiazole derivatives demonstrated that certain substitutions on the thiazole ring significantly improved antimicrobial activity. Compounds with nitro and amino substituents showed enhanced efficacy against Bacillus subtilis .
  • Docking Studies : Computational docking studies have predicted that this compound interacts effectively with bacterial proteins such as DNA gyrase and topoisomerase, which are critical targets for antibacterial agents .

Summary of Applications

Application AreaDetails
Antimicrobial ActivityEffective against Bacillus subtilis and Aspergillus niger; potential for further development as an antimicrobial agent.
Anticancer ResearchShows promise in targeting cancer cell proliferation; further studies needed to establish efficacy.
Drug DevelopmentStructural modifications may enhance drug-like properties; ongoing research into pharmacological profiles.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights critical distinctions between the target compound and its analogs:

Property Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride 5-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride
Molecular Formula C5H7Cl2NS C6H10Cl2N2O2S C5H7Cl2NS
Molecular Weight 183.64 g/mol 245.13 g/mol 183.64 g/mol
Functional Group Ethyl ester Carboxylic acid Chloromethyl and methyl substituents
CAS Number EN300-386110 2089257-46-3 EN300-385299
Key Structural Feature Aminomethyl-thiazole with ethyl ester Aminomethyl-thiazole with carboxylic acid Chloromethyl and methyl groups on thiazole
Purity ≥95% Not specified ≥95%
Storage Room temperature Room temperature Not specified

Physicochemical Properties

  • Solubility: The dihydrochloride salts of both the ethyl ester and acetic acid derivatives exhibit enhanced water solubility compared to their free bases.
  • Stability : The ethyl ester group in the target compound may confer greater stability under acidic conditions compared to the hydrolytically labile carboxylic acid derivative.

Biological Activity

Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride (CAS Number: 2126162-24-9) is a compound belonging to the thiazole family, known for its diverse biological activities. This compound features a thiazole ring which is often associated with various pharmacological properties, including antimicrobial and anticancer activities. The molecular formula is C8H14Cl2N2O2S, with a molecular weight of 273.18 g/mol .

PropertyValue
Molecular FormulaC8H14Cl2N2O2S
Molecular Weight273.18 g/mol
IUPAC NameThis compound
CAS Number2126162-24-9
AppearancePowder
Storage TemperatureRoom Temperature

Biological Activity

The biological activity of this compound has been explored in various studies, demonstrating its potential in multiple therapeutic areas.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing the thiazole moiety have shown cytotoxic effects against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of thiazole derivatives, emphasizing that modifications at specific positions can enhance their anticancer efficacy .

Case Study:
In a comparative analysis of thiazole derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The presence of the thiazole ring is crucial for its antibacterial activity.

Research Findings:
A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit enzyme activity critical for bacterial survival .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives reveals that certain structural features are essential for enhancing biological activity:

  • Substituents on the Thiazole Ring : The introduction of electron-donating groups at specific positions has been shown to improve cytotoxicity.
  • Aminomethyl Group : The presence of an aminomethyl group enhances interaction with biological targets, increasing the compound's overall efficacy.
  • Hydrophobic Interactions : Molecular dynamics simulations indicate that hydrophobic interactions play a significant role in the binding affinity of these compounds to target proteins .

Q & A

Q. Optimization Strategies :

  • Temperature : Maintain reflux (78–80°C) for thiazole cyclization to avoid side products.
  • Catalysts : Use glacial acetic acid as a proton donor to accelerate imine formation in aminomethylation steps .
  • Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) for high-purity dihydrochloride salts .

Basic: Which characterization techniques are optimal for confirming the structure and purity of this compound?

Methodological Answer :
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify thiazole proton signals (δ 7.2–7.4 ppm for C4-H) and ethyl ester peaks (δ 1.2–1.4 ppm for CH₃) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aminomethyl (-CH₂NH₂) region .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for Cl atoms .
  • HPLC : Use a C18 column (acetonitrile/0.1% TFA buffer) to assess purity (>95%) and detect degradation products .

Basic: How can researchers ensure the stability of the dihydrochloride salt during storage and experimental use?

Q. Methodological Answer :

  • Storage : Keep at –20°C in airtight, desiccated containers to prevent hygroscopic degradation .
  • Solubility : Prepare fresh solutions in deionized water or DMSO (≤10 mM) to avoid hydrolysis of the ester group .
  • Stability Assays : Monitor pH-dependent degradation via UV-Vis spectroscopy (λ = 260 nm) over 24 hours .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Q. Methodological Answer :

Core Modifications : Synthesize analogs with substitutions on the thiazole ring (e.g., halogenation at C2) or ester group replacement (e.g., amides) to assess antimicrobial activity .

Biological Assays :

  • Anticancer : Screen against NCI-60 cell lines using MTT assays, comparing IC₅₀ values to parent compound .
  • Enzyme Inhibition : Test inhibition of VAP-1 or CYP450 isoforms via fluorescence-based kinetic assays .

Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity .

Advanced: What computational approaches are effective for modeling interactions between this compound and biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., VAP-1 or bacterial enzymes). Parameterize the dihydrochloride salt using RESP charges .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen-bonding interactions with key residues .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG) and prioritize analogs for synthesis .

Advanced: How can contradictory data on biological activity be resolved?

Q. Methodological Answer :

Replicate Experiments : Ensure consistency in cell lines (e.g., ATCC authentication) and assay conditions (e.g., serum-free media for cytotoxicity tests) .

Analytical Validation :

  • LC-MS/MS : Confirm compound integrity in biological matrices (e.g., plasma) to rule out false negatives .
  • Microscopy : Use live-cell imaging to verify target engagement (e.g., mitochondrial localization) .

Meta-Analysis : Compare results across studies using standardized metrics (e.g., pIC₅₀) and adjust for batch effects .

Advanced: What strategies are recommended for scaling up synthesis without compromising yield or purity?

Q. Methodological Answer :

  • Process Chemistry :
    • Continuous Flow : Implement flow reactors for thiazole cyclization to improve heat transfer and reduce reaction time .
    • Workup Automation : Use centrifugal partition chromatography (CPC) for high-throughput purification of dihydrochloride salts .
  • Quality Control :
    • PAT Tools : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .
    • DoE Optimization : Apply factorial design to identify critical parameters (e.g., stoichiometry, solvent ratio) .

Advanced: How can the compound’s metabolic stability and toxicity be profiled preclinically?

Q. Methodological Answer :

In Vitro Assays :

  • Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .
  • hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risks (IC₅₀ > 10 μM preferred) .

In Vivo Studies :

  • Pharmacokinetics : Administer IV/PO in rodents; calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis .
  • Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify off-target pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.